molecular formula C18H16ClN3O4S B11328972 2-(4-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11328972
M. Wt: 405.9 g/mol
InChI Key: ZRNNDXOFMRGEIK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chlorophenoxy group, a dimethoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using suitable dimethoxybenzene derivatives.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached via nucleophilic substitution reactions using 4-chlorophenol and suitable alkylating agents.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate compounds with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole: Shares the thiadiazole ring and dimethoxyphenyl group but lacks the chlorophenoxy and acetamide groups.

Uniqueness

2-(4-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C18H16ClN3O4S/c1-24-14-8-3-11(9-15(14)25-2)17-21-18(27-22-17)20-16(23)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,21,22,23)

InChI Key

ZRNNDXOFMRGEIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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